N1,N1-Diethyl-3-phenylpropane-1,3-diamine

描述

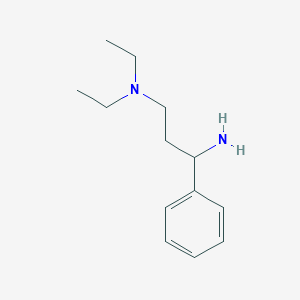

Structure

2D Structure

属性

IUPAC Name |

N',N'-diethyl-1-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAIKFIIHCKXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549823 | |

| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113640-41-8 | |

| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diethyl-3-phenylpropane-1,3-diamine typically involves the reaction of 3-phenylpropane-1,3-diamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed-bed reactors and hydrogenation catalysts, such as Raney nickel, can enhance the efficiency of the synthesis. The process parameters, including the molar ratio of reactants, reaction temperature, and pressure, are carefully controlled to maximize the production efficiency.

化学反应分析

Types of Reactions: N1,N1-Diethyl-3-phenylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

科学研究应用

N1,N1-Diethyl-3-phenylpropane-1,3-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound can be used as an intermediate in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of N1,N1-Diethyl-3-phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Structural Analogues

Key structural analogs include:

N1,N1-Dimethylpropane-1,3-diamine (e.g., CAS 3575-32-4).

N1,N1,N3-Trimethylpropane-1,3-diamine (e.g., CAS 999-22-4).

N1,N1-Diethylpropane-1,3-diamine (e.g., CAS 113640-41-8 derivatives without phenyl substitution).

Key Observations :

- The phenyl group in this compound distinguishes it from non-aromatic analogs, likely enhancing membrane permeability but reducing aqueous solubility compared to N1,N1-dimethylpropane-1,3-diamine (>10 mg/mL) .

- Diethyl vs. For example, the dimethyl analog achieved an EC₅₀ of 0.25 nM as a Toll-like receptor 2 (TLR2) agonist, while its racemic diethyl variant showed reduced potency (EC₅₀ = 1.29 nM) .

Challenges :

- Diethyl-substituted analogs may require milder hydrolysis conditions to prevent stereocenter epimerization, as seen in the racemization of dimethyl analogs under basic conditions .

- The phenyl group in this compound complicates purification due to increased hydrophobicity.

Physicochemical and Pharmacological Properties

生物活性

N1,N1-Diethyl-3-phenylpropane-1,3-diamine is a compound with significant potential in both chemical synthesis and biological applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features two ethyl groups and a phenyl group attached to a propane backbone, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Interaction : The compound acts as a ligand for certain enzymes, potentially affecting their catalytic activity.

- Receptor Binding : It may bind to neurotransmitter receptors, impacting neurotransmission and related physiological processes.

1. Enzyme Studies

This compound is utilized in biochemical assays to study enzyme interactions. For instance, it has been shown to affect the activity of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

2. Pharmacological Potential

Research indicates that compounds structurally similar to this compound exhibit pharmacological activities such as:

- Antidepressant Effects : By modulating serotonin and norepinephrine levels, it may have implications for treating mood disorders.

- Anti-inflammatory Properties : Some studies suggest that it could reduce inflammation through its action on specific inflammatory pathways.

Case Study 1: Enzyme Modulation

In a study examining the effects of this compound on MAO activity, researchers found that varying concentrations of the compound significantly altered enzyme kinetics. The results suggested a competitive inhibition mechanism, indicating potential therapeutic applications in managing conditions linked to altered monoamine levels.

| Concentration (µM) | MAO Activity (% of Control) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the compound's interaction with serotonin receptors. Using radiolabeled ligands, it was demonstrated that this compound could displace serotonin at specific receptor sites, suggesting its role as a potential serotonin receptor modulator.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N1,N1-Dimethyl-3-phenylpropane-1,2-diamine | Methyl groups instead of ethyl | Lower affinity for MAO |

| N,N-Diethyl-m-toluidine | Methyl group on phenyl ring | Antidepressant properties |

| N,N-Diethyl-aniline | Aniline structure | Anticancer activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N1-Diethyl-3-phenylpropane-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed coupling reactions, as seen in structurally similar diamines. For example, using CuI catalysts with ligands like L-proline in solvents such as acetonitrile or DMF under inert atmospheres can yield target compounds. Optimizing temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of precursors (e.g., amines and aryl halides) is critical. Purification via column chromatography or crystallization enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing ethyl and phenyl groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Using programs like SHELXL (for small-molecule refinement), single-crystal X-ray diffraction resolves 3D geometry and hydrogen bonding networks. SHELX workflows are robust for validating stereochemistry .

Q. How can solubility and stability profiles of this compound be systematically evaluated for biological assays?

- Methodological Answer : Conduct pH-dependent solubility tests in aqueous buffers (e.g., PBS, pH 4–9) and organic solvents (DMSO, methanol). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Differential Scanning Calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states to elucidate steric and electronic effects of the ethyl and phenyl groups. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers, while isotopic labeling (e.g., N) tracks amine participation in reaction pathways .

Q. How can computational chemistry predict binding affinities of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model interactions with active sites. Free-energy perturbation (FEP) calculations refine binding energy predictions. Validate with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations, exposure times) across studies.

- Dose-Response Curves : Establish EC/IC values under standardized protocols.

- Proteomic Profiling : Use CRISPR screens or kinase inhibitors to identify off-target effects that may explain variability .

Q. How does the steric bulk of the diethyl and phenyl groups influence supramolecular assembly in coordination complexes?

- Methodological Answer : Single-crystal X-ray diffraction paired with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, H-bonding). Spectroscopic titration (UV-Vis, fluorescence) monitors ligand displacement in metal complexes (e.g., Cu, Zn) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic for IC) in software like GraphPad Prism. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Bayesian hierarchical models account for inter-study variability .

Q. How can High-Throughput Screening (HTS) pipelines be adapted to study this compound’s library derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。